Tetra-n-butylammonium-acetat-hydrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-n-butylammonium-acetat-hydrat can be synthesized through the reaction of tetra-n-butylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of tetra-n-butylammonium hydroxide in water.
- Addition of acetic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Evaporation of water to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tetra-n-butylammonium-acetat-hydrat undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Catalytic Reactions: It serves as a catalyst in reactions such as the alkynylation of carbonyl compounds with trimethylsilylacetylenes.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include carbonyl compounds, trimethylsilylacetylenes, and various organic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the alkynylation of carbonyl compounds, the major products are propargylic alcohols .
Scientific Research Applications
Tetra-n-butylammonium-acetat-hydrat has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tetra-n-butylammonium-acetat-hydrat involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic substances, making it highly versatile in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tetra-n-butylammonium bromide: Used as a phase transfer catalyst and in the preparation of other tetrabutylammonium salts.
Tetra-n-butylammonium fluoride: Commonly used in desilylation reactions.
Tetra-n-butylammonium hydroxide: Used in acid-base reactions to prepare other tetrabutylammonium salts.
Uniqueness
Tetra-n-butylammonium-acetat-hydrat is unique due to its specific combination of properties, including its solubility in both organic and aqueous solvents, its ability to act as a phase transfer catalyst, and its role in facilitating various chemical reactions. Its versatility and effectiveness in different applications make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
91456-94-9 |
---|---|
Molecular Formula |
C18H41NO3 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
tetrabutylazanium;acetate;hydrate |
InChI |
InChI=1S/C16H36N.C2H4O2.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4;/h5-16H2,1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1 |
InChI Key |
AOLQSMHROKSHOT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.